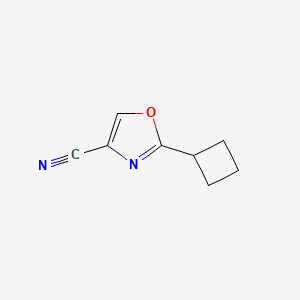

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea

Overview

Description

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea is a synthetic compound that belongs to the urea family . Urea molecules are composed of carbon, nitrogen, oxygen, and hydrogen atoms arranged in a specific pattern. These compounds exhibit a wide range of biological and chemical properties, making them a valuable tool in various research fields.

Molecular Structure Analysis

The molecular formula of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea is C11H18N2O . It has a molecular weight of 194.28 g/mol . The InChI Code for this compound is 1S/C11H18N2O/c1-2-9-12-11(14)13-10-7-5-3-4-6-8-10/h1,10H,3-9H2,(H2,12,13,14) .Physical And Chemical Properties Analysis

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea is a powder at room temperature . The storage temperature for this compound is room temperature .Scientific Research Applications

HIV-1 RNase H Inhibitors

Vinylogous ureas, including compounds structurally related to "1-Cycloheptyl-3-(prop-2-yn-1-yl)urea," have been investigated for their potential to inhibit the RNase H activity of HIV-1 and HIV-2 reverse transcriptase. This research suggests that certain structural modifications can retain or enhance inhibitory potency, offering insights into the development of novel antiviral agents (Suhman Chung et al., 2010).

Soluble Epoxide Hydrolase Inhibitors

Research into 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors has shown significant improvements in pharmacokinetics and potency against soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). These compounds have demonstrated potential in reducing inflammatory pain, highlighting their therapeutic promise (T. Rose et al., 2010).

Fluoride Ion Sensing

Urea-linked 1,2,3-triazole based sensors have been synthesized for selective sensing of fluoride ions, demonstrating the potential of urea derivatives in developing chemical sensors. These sensors show significant specificity and sensitivity towards fluoride ions, useful for environmental monitoring and analytical chemistry applications (P. Rani et al., 2020).

Acetylcholinesterase Inhibitors

Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and evaluated for their antiacetylcholinesterase activity. The research indicates that certain urea derivatives can inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (J. Vidaluc et al., 1995).

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives have been explored as corrosion inhibitors for mild steel in acidic conditions. These compounds form protective layers on the metal surface, reducing corrosion rates and suggesting applications in industrial maintenance and protection (B. Mistry et al., 2011).

Safety And Hazards

The safety information for 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

1-cycloheptyl-3-prop-2-ynylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-2-9-12-11(14)13-10-7-5-3-4-6-8-10/h1,10H,3-9H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTMYDUGIBVYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)NC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride](/img/structure/B1455230.png)

![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)

![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)

![(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)